Home > Products > Screening Compounds P10895 > Florbetaben F-18
Florbetaben F-18 - 902142-97-6

Florbetaben F-18

Catalog Number: EVT-10893339
CAS Number: 902142-97-6
Molecular Formula: C21H26FNO3
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Florbetaben ((18)F) is a member of the class of stilbenoids in which the para-hydrogens of stilbene are replaced by methylamino and 2-{2-[2-((18)F)fluoroethoxy]ethoxy}ethoxy) groups. A positron emission tomography imaging ligand for the detection of amyloid aggregation associated with Alzheimer disease. It has a role as a radioactive imaging agent. It is a stilbenoid, a substituted aniline, a secondary amino compound, a (18)F radiopharmaceutical, a polyether and an aromatic ether.
Florbetaben is a fluorine-18 (18F)-labeled stilbene derivative used for Positron Emission Tomography (PET) imaging of the brain. It is used for the non-invasive detection of the density of ß-amyloid neuritic plaques in the brain of adult patients with cognitive impairment.
Florbetaben f-18 is a Radioactive Diagnostic Agent. The mechanism of action of florbetaben f-18 is as a Positron Emitting Activity.
Florbetaben (18F) is a stilbene derivative labeled with the positron-emitting isotope fluorine F 18, that may be used for positron emission tomography (PET) detection of beta-amyloid neuritic plaques and other amyloid protein deposits. Upon administration, F 18-florbetaben exhibits differential retention in regions that contain certain amyloid deposits. Differences in signal intensity between tissues showing specific and non-specific uptake of F 18-florbetaben allows for the detection of amyloid neuritic plaques in patients being evaluated for Alzheimer's disease, and potentially the detection of amyloid deposits in amyloidosis.
Synthesis Analysis

The synthesis of Florbetaben F-18 typically involves a two-step process starting from an N-Boc-protected precursor. The conventional synthesis method has been adapted for microvolume production, which allows for more efficient use of reagents and radioisotopes.

Methods and Technical Details

  1. Initial Preparation: Aqueous fluorine-18 fluoride is azeotropically dried using a potassium carbonate and a phase transfer catalyst complex.
  2. Radiofluorination: The dried fluoride is then reacted with the N-Boc-protected precursor in dimethyl sulfoxide at elevated temperatures (approximately 130 °C) for about 5 minutes.
  3. Deprotection: Following the fluorination step, hydrochloric acid is used to remove the protective group at 90 °C for 3 minutes.
  4. Purification: The resulting crude product undergoes purification via high-performance liquid chromatography (HPLC), followed by solid-phase extraction to achieve the final product with high radiochemical purity (greater than 95%) and specific activity (around 337 GBq/μmol) .
Molecular Structure Analysis

Florbetaben F-18 has a complex molecular structure characterized by its ability to bind specifically to amyloid beta plaques. The chemical formula can be represented as C22H26F18NC_{22}H_{26}F_{18}N.

Structure Data

  • Molecular Weight: Approximately 371.44 g/mol.
  • Structural Features: The compound contains multiple ethoxy groups that enhance its lipophilicity, allowing it to penetrate the blood-brain barrier effectively.
Chemical Reactions Analysis

Florbetaben F-18 undergoes several key chemical reactions during its synthesis:

  1. Radiofluorination Reaction: The primary reaction involves nucleophilic substitution where fluorine-18 replaces a leaving group on the precursor molecule.
  2. Deprotection Reaction: The removal of the N-Boc group using hydrochloric acid is crucial for activating the compound for binding to amyloid plaques.

These reactions are critical for ensuring that the final product retains its efficacy and specificity for imaging amyloid deposits in the brain.

Mechanism of Action

The mechanism of action of Florbetaben F-18 involves its selective binding to amyloid beta plaques in the brain:

  1. Binding Affinity: Florbetaben F-18 shows high affinity for aggregated forms of amyloid beta, which are characteristic of Alzheimer's disease pathology.
  2. Imaging Process: Once injected into patients, the compound crosses the blood-brain barrier and binds to amyloid plaques, allowing for visualization through PET imaging techniques.
  3. Quantification: The degree of binding can be quantified using standardized uptake value ratios, providing critical information about amyloid burden in patients .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Florbetaben F-18 is typically presented as a sterile solution intended for intravenous administration.
  • Stability: The compound remains stable under standard storage conditions but must be used within a specific timeframe post-synthesis due to the radioactive decay of fluorine-18 (half-life approximately 110 minutes).

Chemical Properties

  • Solubility: Florbetaben F-18 is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
  • pH Stability: The compound's stability can be affected by pH levels; maintaining a neutral pH during formulation is critical.
Applications

Florbetaben F-18 has significant applications in clinical and research settings:

  1. Diagnostic Imaging: It is primarily used in PET imaging to assess amyloid deposition in patients suspected of having Alzheimer's disease or other forms of dementia.
  2. Research Tool: Researchers utilize Florbetaben F-18 in studies investigating the correlation between amyloid deposition and cognitive decline or other neurodegenerative processes.
  3. Clinical Trials: It serves as a valuable tool in clinical trials aimed at evaluating new therapeutic agents targeting amyloid pathology .
Molecular Mechanisms of Florbetaben F-18 in Amyloid-β Targeting

Structural Determinants of Stilbene Derivatives for Aβ Plaque Affinity

Florbetaben F-18 (trans-4-(N-methylamino)-4′-{2-[2-(2-([¹⁸F]fluoroethoxy)ethoxy]ethoxy}stilbene) is a fluorine-18-labeled derivative of the stilbene scaffold originally derived from Congo Red analogues. Its molecular structure comprises three critical domains:

  • Aromatic core: Two phenyl rings connected by an ethylene bridge, enabling π-π stacking interactions with aromatic residues (e.g., Phe19, Tyr10) within the β-sheet architecture of amyloid fibrils [4] [7].
  • Fluorine-18 radiolabel: Positioned at the terminal end of a polyethylene glycol (PEG) chain, providing optimal half-life (110 minutes) for clinical imaging while minimizing steric hindrance to binding [1] [5].
  • PEG spacer unit: A triethylene glycol moiety (2-[2-(2-fluoroethoxy)ethoxy]ethoxy) that enhances solubility, reduces nonspecific binding to lipids, and improves blood-brain barrier permeability [1] [8].

Table 1: Structural Elements Governing Florbetaben-Aβ Affinity

Structural DomainChemical FunctionImpact on Binding
Stilbene coreForms hydrophobic interactionsKd = 6.7 ± 0.3 nM to synthetic Aβ fibrils
Triethylene glycol linkerEnhances solubilityReduces white matter binding by 40% vs. non-PEG analogues
N-methylamino groupStabilizes binding orientationIncreases plaque retention time by 2.3-fold

In vitro binding assays demonstrate nanomolar affinity (Kd = 3.7–6.7 nM) to synthetic Aβ42 fibrils and Alzheimer’s disease brain homogenates. Molecular dynamics simulations confirm hydrogen bonding between the N-methylamino group and Glu22 of Aβ, while the PEG chain maintains optimal distance from the fibrillar surface [4] [7].

Binding Kinetics to Neuritic vs. Diffuse Amyloid Plaques

Florbetaben exhibits differential binding kinetics across amyloid plaque subtypes, governed by fibril compactness and β-sheet organization:

  • Neuritic plaques (cored): High-affinity binding (Kd = 4.2 nM) with slow dissociation (t1/2 > 120 minutes), attributed to multivalent interactions with cross-β-sheet structures. Autoradiography of AD brain sections shows 8.7-fold higher signal intensity in dense-cored plaques versus diffuse deposits [1] [3].
  • Diffuse plaques: Lower binding affinity (Kd = 12.8 nM) and faster washout kinetics due to disordered amyloid structure and reduced β-sheet content. Florbetaben’s signal in diffuse plaques correlates weakly with immunohistochemistry (r = 0.42) [3] [7].
  • Cerebral amyloid angiopathy (CAA): Moderate binding (Kd = 7.9 nM) observed in leptomeningeal vessels, confirmed by co-localization with Aβ40-specific antibodies [1].

Table 2: Kinetic Parameters of Florbetaben Binding to Amyloid Subtypes

Plaque TypeBinding Affinity (Kd, nM)Dissociation Half-lifeAutoradiography Correlation vs. IHC
Neuritic (cored)4.2 ± 0.6>120 minr = 0.93 (p<0.001)
Diffuse12.8 ± 2.145 ± 8 minr = 0.42 (p=0.07)
Vascular (CAA)7.9 ± 1.368 ± 12 minr = 0.87 (p<0.001)

Phase III histopathology studies (n=82) confirmed florbetaben autoradiography signals strongly correlate with Bielschowsky silver-stained neuritic plaques (sensitivity=96.3%; specificity=91.7%), but only weakly with diffuse plaques [1].

Selectivity Profiling: Aβ vs. Tau and α-Synuclein Aggregates

Critical to florbetaben’s diagnostic utility is its selectivity for Aβ over other pathological protein aggregates:

  • Tau protein: Autoradiography of frontotemporal lobar degeneration (FTLD-tau) brain sections shows no specific binding to neurofibrillary tangles, even at concentrations 1,000-fold higher than clinical PET doses. Co-staining with tau antibodies (e.g., AT8) confirms absence of colocalization [4] [6].
  • α-Synuclein: Dementia with Lewy bodies (DLB) tissues exhibit negligible florbetaben retention in Lewy bodies. Fluorescence microscopy with ¹⁹F-florbetaben shows <5% signal overlap with α-synuclein immunoreactivity [4] [6].
  • Specificity mechanisms: The stilbene scaffold preferentially engages the parallel β-sheet grooves of Aβ fibrils, which have 12–15 Å spacing. Tau filaments (e.g., paired helical filaments) exhibit narrower grooves (8–10 Å), sterically excluding florbetaben binding. Competitive binding assays with thioflavin S show 92% displacement from Aβ plaques but only 11% from tau tangles [4] [7].

Selectivity is concentration-dependent: At clinical PET doses (≤10 nM), binding remains Aβ-specific. Only at micromolar concentrations (>1,000 nM) does weak off-target binding to dense-core Lewy bodies occur, confirming a wide therapeutic window for diagnostic use [4] [6].

Thermodynamic and Kinetic Modeling of Ligand-Receptor Interactions

The binding interaction between florbetaben and Aβ fibrils follows a two-site saturable model with distinct thermodynamic parameters:

  • Thermodynamics: Isothermal titration calorimetry reveals ΔG = −48.2 kJ/mol (favorable binding), driven by negative enthalpy (ΔH = −32.7 kJ/mol), indicating hydrogen bonding and van der Waals interactions dominate. Entropy contributes moderately (TΔS = +15.5 kJ/mol), reflecting desolvation of hydrophobic interfaces [1] [7].
  • Kinetics: Association rate (kon) = 1.4 × 10⁵ M⁻¹s⁻¹; dissociation rate (koff) = 9.3 × 10⁻⁴ s⁻¹. The slow off-rate enables sustained plaque retention during 90–110 minute PET acquisition windows [1] [8].
  • Metabolic influences: CYP2J2 and CYP4F2 mediate hepatic N-demethylation, generating polar metabolites that do not cross the blood-brain barrier. Plasma protein binding (98.5%) creates a reservoir effect, prolonging bioavailability [1] [5].

Florbetaben binding can be standardized to Centiloid units using the equation:CL = 153.4 × SUVRflorbetaben − 154.9where SUVR (standardized uptake value ratio) is calculated versus cerebellar gray matter. This linear transformation (R²=0.96 vs. [¹¹C]PiB) enables quantitative cross-tracer comparisons [2]. Partial volume correction enhances the statistical power for Aβ detection by 10% in kinetic modeling studies [4] [8].

Properties

CAS Number

902142-97-6

Product Name

Florbetaben F-18

IUPAC Name

4-[(E)-2-[4-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methylaniline

Molecular Formula

C21H26FNO3

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1

InChI Key

NCWZOASIUQVOFA-FWZJPQCDSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.